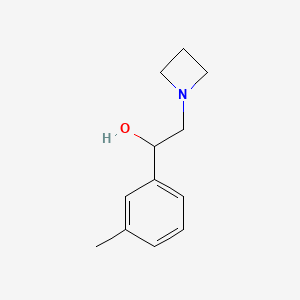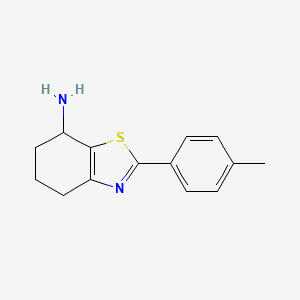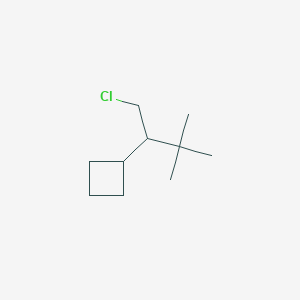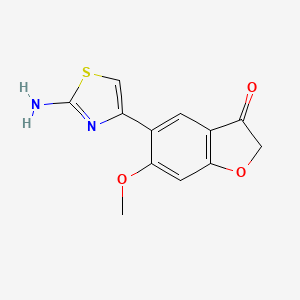![molecular formula C13H16N2 B13167692 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole CAS No. 922511-57-7](/img/structure/B13167692.png)
7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: This reaction can be used to alter the compound’s electronic properties, affecting its reactivity.
Substitution: Common in the modification of indole derivatives, substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions: Reagents such as sulfonyl chlorides, alkyl halides, and various catalysts are commonly used in these reactions. Conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Wirkmechanismus
The mechanism by which 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole exerts its effects involves binding to specific molecular targets. For instance, it has been shown to interact with the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . This interaction can inhibit the receptor’s activity, leading to reduced cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A parent compound with similar structural features but lacking the methyl groups at positions 7 and 9.
Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
Uniqueness: 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole is unique due to the presence of the methyl groups at positions 7 and 9, which can significantly influence its biological activity and chemical reactivity. These modifications can enhance its potential as an anti-cancer agent compared to its analogs .
Eigenschaften
CAS-Nummer |
922511-57-7 |
|---|---|
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
7,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-8-5-9(2)13-10-7-14-4-3-11(10)15-12(13)6-8/h5-6,14-15H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
YLYAEPNZCVSVSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C3=C(CCNC3)NC2=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride](/img/structure/B13167611.png)













